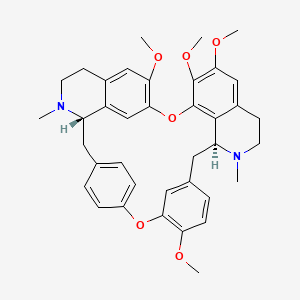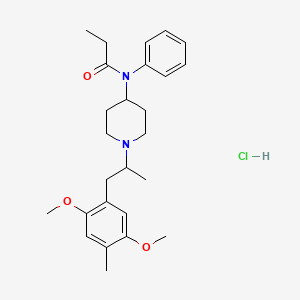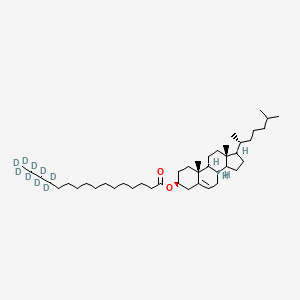![molecular formula C18H26ClF3N2O4S B10775588 [4-[(1R)-1-(4-piperidin-1-ylbutanoylamino)ethyl]phenyl] trifluoromethanesulfonate;hydrochloride](/img/structure/B10775588.png)
[4-[(1R)-1-(4-piperidin-1-ylbutanoylamino)ethyl]phenyl] trifluoromethanesulfonate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DF2593A, also known as ®-4-(1-(4-(piperidin-1-yl)butanamido)ethyl)phenyl trifluoromethanesulfonate, is a highly potent, selective, non-competitive, and allosteric antagonist of the C5a receptor (C5aR). This compound is orally available and permeable to the blood-brain barrier. It has shown effectiveness in blocking C5a-induced human polymorphonuclear leukocyte migration and is also effective in rat and mouse orthologs .
Preparation Methods
The synthesis of DF2593A involves several steps, starting with the preparation of the piperidinylbutanamide core. The synthetic route typically includes the following steps:
Formation of the piperidinylbutanamide core: This involves the reaction of piperidine with butanoyl chloride to form piperidinylbutanamide.
Attachment of the ethylphenyl group: The piperidinylbutanamide is then reacted with ®-4-(1-bromoethyl)benzene to attach the ethylphenyl group.
Introduction of the trifluoromethanesulfonate group: Finally, the compound is treated with trifluoromethanesulfonic anhydride to introduce the trifluoromethanesulfonate group.
Chemical Reactions Analysis
DF2593A undergoes several types of chemical reactions, including:
Oxidation: DF2593A can be oxidized under specific conditions, although detailed oxidation pathways are not extensively studied.
Reduction: The compound can be reduced, particularly at the piperidinylbutanamide core.
Substitution: DF2593A can undergo substitution reactions, especially at the trifluoromethanesulfonate group.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
DF2593A has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the C5a receptor and its role in various chemical pathways.
Biology: DF2593A is used to investigate the role of the C5a receptor in immune cell migration and inflammation.
Medicine: The compound has potential therapeutic applications in treating inflammatory diseases and neuropathic pain by blocking the C5a receptor.
Industry: DF2593A can be used in the development of new drugs targeting the C5a receptor
Mechanism of Action
DF2593A exerts its effects by binding to the C5a receptor (C5aR) in a non-competitive and allosteric manner. This binding blocks the interaction of the receptor with its natural ligand, the complement component C5a. By inhibiting this interaction, DF2593A prevents the downstream signaling events that lead to inflammation and immune cell migration. The molecular targets involved include the C5a receptor and associated signaling pathways .
Comparison with Similar Compounds
DF2593A is unique in its high potency and selectivity as a C5a receptor antagonist. Similar compounds include:
PMX53: Another C5a receptor antagonist with similar properties but different chemical structure.
SB290157: A trifluoroacetate salt that also acts as a C5a receptor antagonist.
W-54011: Another C5a receptor antagonist with distinct chemical properties
DF2593A stands out due to its favorable pharmacokinetic profile, including rapid absorption and blood-brain barrier permeability, making it a valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C18H26ClF3N2O4S |
|---|---|
Molecular Weight |
458.9 g/mol |
IUPAC Name |
[4-[(1R)-1-(4-piperidin-1-ylbutanoylamino)ethyl]phenyl] trifluoromethanesulfonate;hydrochloride |
InChI |
InChI=1S/C18H25F3N2O4S.ClH/c1-14(22-17(24)6-5-13-23-11-3-2-4-12-23)15-7-9-16(10-8-15)27-28(25,26)18(19,20)21;/h7-10,14H,2-6,11-13H2,1H3,(H,22,24);1H/t14-;/m1./s1 |
InChI Key |
GKCGKJOURAWNEU-PFEQFJNWSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)NC(=O)CCCN2CCCCC2.Cl |
Canonical SMILES |
CC(C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)NC(=O)CCCN2CCCCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2,4-Dimethoxyphenyl)methylidene]-3,4,5,6-tetrahydro-2,3'-bipyridine](/img/structure/B10775515.png)
![[(1S,2S,3S,4S,5R,6S,8S,10R,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10775516.png)
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-2-[[(1S,2S,4S,5R,9R,10S,13S,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10775517.png)
![[(3S,8S,9R,10R,12R,13S,14R,17R)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate](/img/structure/B10775518.png)

![[(8S,10R,13S,14R,17R)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 3,4-dimethylpent-2-enoate](/img/structure/B10775523.png)




![methyl (1S,4aS,8S,8aS)-3-hydroxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B10775555.png)
![(1S,2S,5S,8S)-2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol](/img/structure/B10775575.png)

![(1R,2S,5S,8S)-2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol](/img/structure/B10775580.png)
